5-Bromo-6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid
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Overview
Description
5-Bromo-6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid is a chemical compound with the molecular formula C11H13BrN2O3 and a molecular weight of 301.14 g/mol . This compound is characterized by the presence of a bromine atom, a tetrahydro-2H-pyran-4-yl group, and a nicotinic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid typically involves the bromination of 6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the nicotinic acid ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
5-Bromo-
Properties
Molecular Formula |
C11H13BrN2O3 |
---|---|
Molecular Weight |
301.14 g/mol |
IUPAC Name |
5-bromo-6-(oxan-4-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13BrN2O3/c12-9-5-7(11(15)16)6-13-10(9)14-8-1-3-17-4-2-8/h5-6,8H,1-4H2,(H,13,14)(H,15,16) |
InChI Key |
HDVPSVUYLLGWIP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=C(C=C(C=N2)C(=O)O)Br |
Origin of Product |
United States |
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